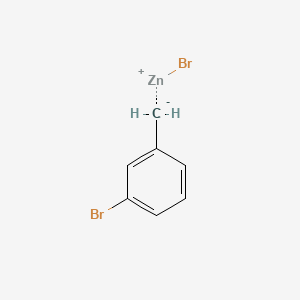

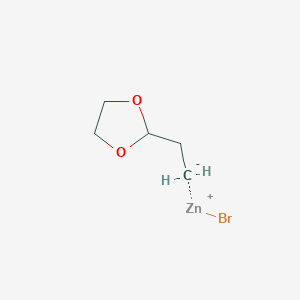

(1,3-Dioxolan-2-ylethyl)ZINC bromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

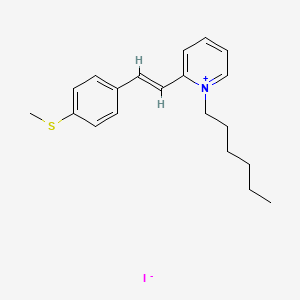

“(1,3-Dioxolan-2-ylethyl)ZINC bromide” is an organozinc compound . It is used as a reagent in Negishi cross-coupling reactions to prepare aryl or heteroaryl scaffolds via C-C bond formation . It can also be used as a reagent in the allylic alkylation reactions in the presence of an iridium catalyst .

Molecular Structure Analysis

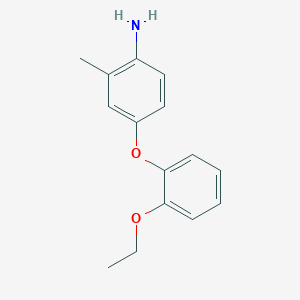

The molecular formula of “this compound” is C5H9BrO2Zn . The exact mass is 243.90773 g/mol and the average mass is 246.437 Da .Chemical Reactions Analysis

As mentioned earlier, “this compound” is used as a reagent in Negishi cross-coupling reactions to prepare aryl or heteroaryl scaffolds via C-C bond formation . It can also be used in the allylic alkylation reactions in the presence of an iridium catalyst .Physical and Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a density of 0.992 g/mL at 25 °C . The compound is stored at a temperature between 2-8°C .Aplicaciones Científicas De Investigación

Synthesis of Furanyl Derivatives

5-(1,3-Dioxolan-2-yl)-2-furanylzinc bromide has been synthesized under mild conditions, showing successful coupling with aryl halides and acid chlorides to produce furan derivatives in good to excellent yields. This indicates its potential use in the synthesis of various organic compounds (Rieke & Kim, 2011).

Corrosion Inhibition

In a study focusing on the corrosion of zinc in citric acid solutions, (1,3-Dioxolan-2-ylmethyl)–triphenylphosphonium bromide showed significant inhibition efficiency, suggesting its application in eco-friendly acid cleaning of zinc (Saadawy, 2016).

Asymmetric Negishi Cross-Couplings

In organic synthesis, nickel-catalyzed asymmetric Negishi cross-couplings of racemic secondary allylic chlorides with alkylzincs have been performed using 2-(1,3-Dioxolan-2-yl)ethyl bromide and 2-[2-(1,3-Dioxolan-2-yl)ethyl]zinc. This highlights its role in enantioselective and stereoconvergent cross-coupling processes (Lou & Fu, 2011).

CO2 Fixation with Epoxides

Bifunctional Zn-salen complexes, including 4-phenyl-1,3-dioxolan-2-one, have been developed for the formation of cyclic carbonates from epoxides and CO2. This demonstrates the role of (1,3-Dioxolan-2-ylethyl)ZINC bromide in catalyzing reactions under mild conditions, relevant in CO2 fixation applications (Lang, Yu, & He, 2016).

Neuroprotection Against Hypoxia

In medical research, zinc compounds have been shown to protect neural stem cells against hypoxia, suggesting potential therapeutic applications. Sublethal doses of zinc, including forms possibly related to this compound, have demonstrated neuroprotective effects via the activation of the PI3K pathway (Choi et al., 2019).

Heterogeneous Catalysis

Silica-supported zinc bromide, potentially including derivatives like this compound, has been used as an efficient catalyst for synthesizing ynones from acid chlorides and terminal alkynes. This highlights its application in facilitating rapid synthesis under solvent-free conditions (Keivanloo et al., 2011).

Safety and Hazards

“(1,3-Dioxolan-2-ylethyl)ZINC bromide” is classified as dangerous according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It has hazard statements H225, H302, H315, H319, H335, H336, and H351 . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .

Mecanismo De Acción

Target of Action

(1,3-Dioxolan-2-ylethyl)ZINC bromide is an organozinc compound Organozinc compounds are generally known to be used as reagents in various chemical reactions, particularly in the pharmaceutical industry .

Mode of Action

It’s known that organozinc compounds like this one are often used in negishi cross-coupling reactions . These reactions involve the formation of carbon-carbon (C-C) bonds, which are crucial in the synthesis of complex organic compounds .

Biochemical Pathways

Given its use in negishi cross-coupling reactions, it can be inferred that it plays a role in the synthesis of various organic compounds .

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific reactions it’s used in. In general, its use in Negishi cross-coupling reactions would result in the formation of new carbon-carbon bonds, facilitating the synthesis of complex organic compounds .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it’s sensitive to air and reacts with water . Therefore, it needs to be stored at a temperature of 2-8°C in an environment free from moisture and air to maintain its stability and efficacy.

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for (1,3-Dioxolan-2-ylethyl)ZINC bromide involves the reaction of 1,3-dioxolane with ethylmagnesium bromide followed by the addition of zinc bromide.", "Starting Materials": [ "1,3-dioxolane", "ethylmagnesium bromide", "zinc bromide" ], "Reaction": [ "Add 1,3-dioxolane to a flask", "Add ethylmagnesium bromide to the flask and stir for 1 hour at room temperature", "Add zinc bromide to the flask and stir for an additional hour at room temperature", "Filter the mixture to remove any solids", "Concentrate the filtrate under reduced pressure to obtain the desired product" ] } | |

Número CAS |

307531-83-5 |

Fórmula molecular |

C5H9BrO2Zn |

Peso molecular |

246.4 g/mol |

Nombre IUPAC |

bromozinc(1+);2-ethyl-1,3-dioxolane |

InChI |

InChI=1S/C5H9O2.BrH.Zn/c1-2-5-6-3-4-7-5;;/h5H,1-4H2;1H;/q-1;;+2/p-1 |

Clave InChI |

FBIHMCAQTQOHLI-UHFFFAOYSA-M |

SMILES |

[CH2-]CC1OCCO1.[Zn+]Br |

SMILES canónico |

[CH2-]CC1OCCO1.[Zn+]Br |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-2-[(4-methylphenyl)sulfanyl]propanal O-(4-nitrobenzyl)oxime](/img/structure/B3123360.png)

![2-[(4-Bromo-3-chloroanilino)carbonyl]benzoic acid](/img/structure/B3123427.png)